1-Methyl-1h-indole-2-sulfonamide
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Overview
Description
1-Methyl-1h-indole-2-sulfonamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . The sulfonamide group attached to the indole ring enhances its pharmacological properties, making it a compound of interest in medicinal chemistry .
Preparation Methods
The synthesis of 1-Methyl-1h-indole-2-sulfonamide typically involves the reaction of 1-methylindole with sulfonamide reagents. One common method is the sulfonation of 1-methylindole using sulfonyl chlorides in the presence of a base such as pyridine . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to achieve high yields . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Methyl-1h-indole-2-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions include sulfone derivatives, amines, and various substituted indoles.
Scientific Research Applications
1-Methyl-1h-indole-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1h-indole-2-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit enzymes like dihydropteroate synthase, which is crucial for bacterial folate synthesis . This inhibition leads to the disruption of bacterial DNA synthesis and cell division . Additionally, the indole ring can interact with proteins and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-1h-indole-2-sulfonamide can be compared with other indole derivatives and sulfonamide compounds:
Properties
Molecular Formula |
C9H10N2O2S |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
1-methylindole-2-sulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-11-8-5-3-2-4-7(8)6-9(11)14(10,12)13/h2-6H,1H3,(H2,10,12,13) |
InChI Key |
NGLSZSLUOMOKDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1S(=O)(=O)N |
Origin of Product |
United States |
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